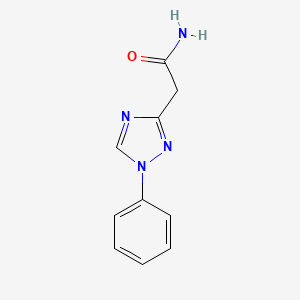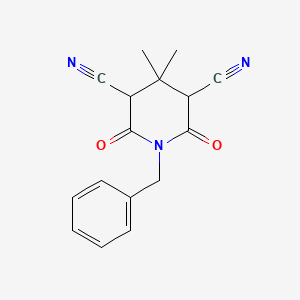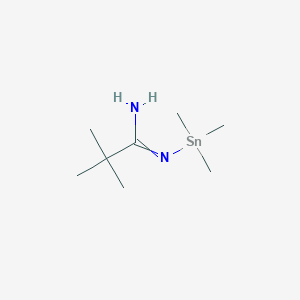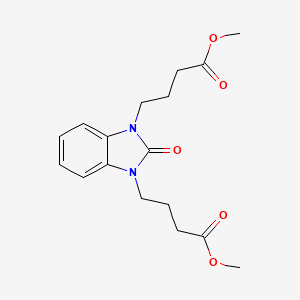
Dimethyl 4,4'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a benzimidazole core with ester functional groups, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate typically involves the condensation of appropriate benzimidazole precursors with butanoic acid derivatives. Common synthetic routes may include:
Condensation Reaction: Reacting 2-aminobenzimidazole with dimethyl butanedioate under acidic or basic conditions.
Esterification: Esterifying the resulting intermediate with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification and condensation reactions, utilizing continuous flow reactors to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form quinone-like structures.
Reduction: Reduction of the ester groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the benzimidazole nitrogen or ester carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester groups could facilitate cellular uptake, while the benzimidazole core could engage in hydrogen bonding or π-π interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-(2-oxo-1H-benzimidazole-1-yl)acetate
- Dimethyl 4-(2-oxo-1H-benzimidazole-1-yl)butanoate
- Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate
Uniqueness
Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate is unique due to its specific ester functional groups and the length of the butanoate chains, which may influence its chemical reactivity and biological activity compared to other benzimidazole derivatives.
Propiedades
Número CAS |
65328-12-3 |
|---|---|
Fórmula molecular |
C17H22N2O5 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
methyl 4-[3-(4-methoxy-4-oxobutyl)-2-oxobenzimidazol-1-yl]butanoate |
InChI |
InChI=1S/C17H22N2O5/c1-23-15(20)9-5-11-18-13-7-3-4-8-14(13)19(17(18)22)12-6-10-16(21)24-2/h3-4,7-8H,5-6,9-12H2,1-2H3 |
Clave InChI |
GBMOZJKOFUXDSY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCN1C2=CC=CC=C2N(C1=O)CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
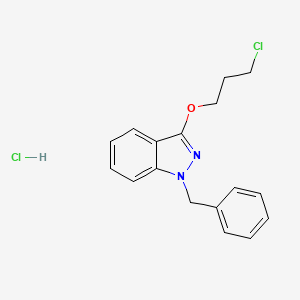
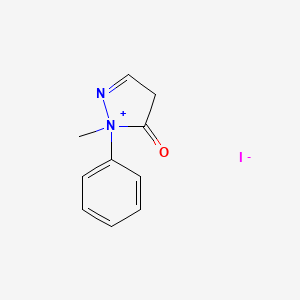

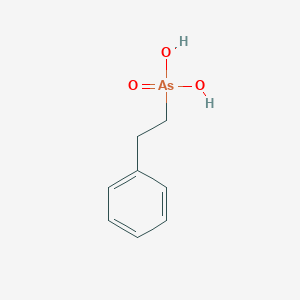
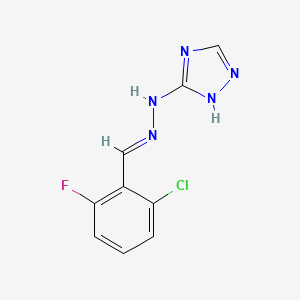
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
